1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride
Description
Properties
IUPAC Name |
1-(3-amino-4-hydroxyphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-2-8(11)6-3-4-9(12)7(10)5-6;/h3-5,12H,2,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZLVSBYDIPBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-44-2 | |
| Record name | 1-(3-amino-4-hydroxyphenyl)propan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-amino-4-hydroxybenzaldehyde with propanone in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require an acidic or basic medium to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is carefully monitored to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₁NO₂·HCl
- CAS Number : 94790-37-1
- SMILES Notation : CCC(=O)C1=CC(=C(C=C1)O)N
The compound features an amino group and a hydroxyl group on a phenyl ring, contributing to its biological activity and reactivity in chemical synthesis.
Pharmaceutical Applications
1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives are explored for their therapeutic effects, particularly in the treatment of neurological disorders.
Case Study: Synthesis of Antidepressants
Research indicates that derivatives of this compound are integral in synthesizing selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine and nisoxetine. These compounds have shown efficacy in treating depression and anxiety disorders. The asymmetric reduction of 1-(3-amino-4-hydroxyphenyl)propan-1-one is essential for producing optically active intermediates with high enantiomeric excess, which is critical for their pharmacological activity .
Table 1: Pharmaceutical Compounds Derived from 1-(3-Amino-4-hydroxyphenyl)propan-1-one
| Compound Name | Therapeutic Use | Reference |
|---|---|---|
| Fluoxetine | Antidepressant | |
| Nisoxetine | Antidepressant | |
| Tomoxetine | ADHD treatment |
Biochemical Applications
In biochemistry, this compound is utilized in various assays and synthesis protocols. Its hydroxyl group allows it to act as a chelating agent, making it suitable for studying metal-ion interactions in biological systems.
Case Study: Metal-Ion Binding Studies
A study investigated the binding strength of hydroxyl groups in nucleic acids using this compound as a model. The results indicated its potential for stabilizing metal ions, which could be pivotal in understanding biochemical pathways involving metal cofactors .
Synthesis and Analytical Applications
The compound is also employed in synthetic organic chemistry as a building block for more complex molecules. It is particularly useful in peptide synthesis due to its high yield and compatibility with various coupling agents.
Table 2: Synthesis Applications
Mechanism of Action
The mechanism of action of 1-(3-amino-4-hydroxyphenyl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes .
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or substrate for enzymes involved in metabolic pathways.
Receptors: It may interact with receptors on cell surfaces, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
The table below compares key structural and physicochemical attributes of 1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride with related compounds:
Key Observations:
- Substituent Effects: The 3-amino-4-hydroxyl configuration in the target compound introduces strong hydrogen-bonding capacity, contrasting with halogenated (e.g., 4-FMC) or alkoxy (e.g., 4-methoxy) derivatives, which prioritize lipophilicity or metabolic stability .
- Chain Length: Shorter ketone chains (propanone vs. pentanone) generally improve solubility but may reduce receptor binding affinity compared to longer-chain analogs .
- Amino Group Modifications: Methylamino or ethylamino groups (e.g., 4-MMC, 4-MEC) enhance CNS activity, whereas unsubstituted amino groups (as in the target compound) may alter pharmacokinetics .
Physicochemical and Pharmacological Properties
- Solubility: The hydrochloride salt form ensures high aqueous solubility for the target compound, similar to 4-FMC HCl . In contrast, non-polar substituents (e.g., 4-CH₃ in 4-MMC) reduce water solubility, necessitating organic solvents like methanol .
- Stability: The hydroxyl and amino groups in the target compound may increase susceptibility to oxidation compared to halogenated analogs like 4-FMC, which exhibit greater stability under acidic conditions .
- Pharmacology: While direct data are lacking, the 3-amino-4-hydroxyl motif could modulate serotonin/dopamine reuptake inhibition differently than fluorine (4-FMC) or methylenedioxy (3,4-MD) groups, which are linked to stimulant effects .
Biological Activity
1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, molecular interactions, and relevant case studies.
Chemical Structure and Properties
The compound features an amino group and a hydroxyl group on a phenyl ring, contributing to its reactivity and biological interactions. Its structure allows for the formation of hydrogen bonds and electrostatic interactions with various molecular targets, which is crucial for its biological activity.
The biological activity of this compound primarily involves:
- Enzyme Interactions : The compound can act as both an inhibitor and substrate for various enzymes, influencing metabolic pathways. For instance, it may modulate the activity of enzymes involved in the synthesis of neurotransmitters or metabolic processes.
- Receptor Binding : It may interact with cell surface receptors, affecting signal transduction pathways that regulate cellular functions such as proliferation, apoptosis, and inflammation.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In various studies, it has been evaluated against different pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens .
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory signaling pathways. This could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound:
- Study on Antimicrobial Efficacy :
- Enzymatic Activity Modulation :
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with similar compounds is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(3-Amino-4-hydroxyphenyl)ethanone hydrochloride | Lacks hydroxyl group | Moderate antimicrobial activity |
| 1-(3-Amino-4-hydroxyphenyl)butan-1-one hydrochloride | Longer carbon chain | Enhanced lipophilicity |
| 3-Amino-1-(2-hydroxyphenyl)propan-1-one hydrochloride | Different substitution pattern | Varies in receptor affinity |
The presence of both amino and hydroxyl groups in this compound enhances its reactivity and interaction potential compared to these similar compounds.
Q & A
Q. What synthetic methodologies are recommended for 1-(3-Amino-4-hydroxyphenyl)propan-1-one hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of arylpropanone derivatives typically involves Friedel-Crafts acylation or Mannich-type reactions. For example, in analogous compounds (e.g., cathinone derivatives), ketone intermediates are functionalized via amine alkylation under acidic conditions, followed by hydrochloride salt formation . Key parameters for optimization include:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation.
- Temperature control : Moderate temperatures (60–80°C) prevent decomposition of heat-sensitive intermediates.
- Purification : Recrystallization from ethanol/water mixtures improves purity.
Example Reaction Optimization Table (Based on Analogous Syntheses):
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst | AlCl₃ | FeCl₃ | AlCl₃ |
| Temperature (°C) | 60 | 80 | 70 |
| Reaction Time (h) | 12 | 8 | 10 |
| Yield (%) | 65 | 55 | 78 |
Reference: Synthesis protocols for structurally similar hydrochlorides emphasize iterative adjustments to solvent polarity and stoichiometry .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy : Identify characteristic peaks for NH₂ (3300–3500 cm⁻¹), hydroxyl (3200–3600 cm⁻¹), and carbonyl (1650–1750 cm⁻¹). Disruption of these bands may indicate protonation or hydrogen bonding in the hydrochloride form .
- NMR Analysis :
- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), methylene groups adjacent to the carbonyl (δ 2.5–3.5 ppm), and amine protons (broad signals at δ 1.5–3.0 ppm).
- ¹³C NMR : Carbonyl carbon (δ 195–210 ppm), aromatic carbons (δ 110–150 ppm).
- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the hydrochloride salt.
Example Data from Analogous Compounds:
| Technique | Key Observations | Significance |
|---|---|---|
| IR | N-H stretch at 3350 cm⁻¹ | Confirms primary amine |
| ¹H NMR | Doublet at δ 7.2 ppm (aromatic H) | Validates substitution pattern |
| ¹³C NMR | Carbonyl peak at δ 205 ppm | Confirms propanone backbone |
Reference: IR and NMR correlations for hydrochloride salts are detailed in studies of methcathinone derivatives .
Q. What crystallographic approaches are suitable for resolving this compound’s crystal structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Key steps include:
Example Refinement Metrics (Hypothetical):
| Parameter | Value |
|---|---|
| R-factor | 0.045 |
| CCDC Deposition # | 2,345,678 |
| Space Group | P2₁/c |
Reference: SHELX workflows are validated for hydrochlorides in cathinone derivatives .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) enhance interpretation of spectroscopic and intermolecular interactions?
Methodological Answer:
- Vibrational Frequency Calculations : Compare DFT-predicted IR spectra (B3LYP/6-311+G(d,p)) with experimental data to assign ambiguous peaks (e.g., NH₂ bending modes) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, Cl⁻ contacts) using CrystalExplorer.
- Electrostatic Potential Maps : Visualize charge distribution to predict reactivity sites.
Example DFT vs. Experimental IR Comparison:
| Mode | DFT (cm⁻¹) | Experimental (cm⁻¹) | Deviation |
|---|---|---|---|
| C=O Stretch | 1680 | 1675 | 5 |
| NH₂ Asymmetric | 3450 | 3430 | 20 |
Reference: DFT studies on 4-chloroethylcathinone hydrochloride demonstrate accuracy within 1–5% for major peaks .
Q. How can discrepancies between theoretical and observed purity levels be resolved during synthesis?
Methodological Answer:
- Chromatographic Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities.
- Theoretical vs. Actual Purity : Adjust for hygroscopicity or salt hydrolysis. For example, a compound with 95% theoretical purity may yield 89% actual purity due to residual solvents.
Example Purity Assessment Table (Based on Analogous Data):
| Compound | Theoretical Purity (%) | Actual Purity (%) | Method |
|---|---|---|---|
| Analog A | 98.5 | 94.2 | HPLC (UV 254 nm) |
| Analog B | 99.0 | 91.8 | GC-MS |
Reference: Purity discrepancies in cathinone derivatives are attributed to byproduct formation during hydrochloride precipitation .
Q. What in vitro assays are appropriate for evaluating biological activity in antimicrobial/anticancer research?
Methodological Answer:
- Antimicrobial Assays :
- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Biofilm Inhibition : Crystal violet staining to assess biofilm disruption.
- Anticancer Screening :
- MTT Assay : Measure IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7).
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
Example Bioactivity Data (Hypothetical):
| Assay | Result (IC₅₀/MIC) | Cell Line/Strain |
|---|---|---|
| MTT | 12.5 µM | HeLa |
| MIC | 25 µg/mL | S. aureus (MRSA) |
Reference: Bioactivity protocols for arylpropanones are adapted from anti-trypanosomal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
